molecular formula C9H17NO B1489383 1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1785199-09-8

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol

Cat. No. B1489383
M. Wt: 155.24 g/mol
InChI Key: YIBWMOBUKKHJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol1. It’s not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol”, azetidinone derivatives have been synthesized in multi-step processes for various research purposes2. The exact synthesis process for this compound might depend on the specific research context.



Molecular Structure Analysis

The molecular structure of “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” is defined by its molecular formula, C9H17NO1. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of its molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol”. The reactions it undergoes would likely depend on the conditions and reagents present.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” are not readily available. These properties could be determined through laboratory analysis.


Scientific Research Applications

Synthesis and Antileishmanial Activity

Researchers have synthesized a series of compounds, including azetidin-2-ones, showing marked improvement in antiparasitic activity against Leishmania major. These findings indicate the potential of azetidin-2-ones in developing new antileishmanial drugs (Singh et al., 2012).

Antimicrobial Properties

Azetidin-2-ones have been evaluated for their antimicrobial properties, highlighting the efficient synthesis and potential of these compounds as novel antimicrobial agents. This underscores the versatility of azetidin-based compounds in addressing various bacterial infections (Ansari & Lal, 2009).

Catalytic Asymmetric Additions

The catalytic properties of azetidin-containing compounds have been explored, demonstrating their effectiveness in asymmetric addition reactions. This research provides insight into the utility of azetidin-based catalysts in synthetic organic chemistry, offering high enantioselectivity in the addition of organozinc reagents to aldehydes (Wang et al., 2008).

Antibacterial Agents

Azetidinylquinolones have been synthesized and evaluated for their antibacterial activity, showing promising results against both Gram-positive and Gram-negative bacteria. These findings suggest the potential of azetidinylquinolones as new antibacterial agents, contributing to the development of novel antibiotics (Frigola et al., 1994).

Safety And Hazards

As “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” is not intended for human or veterinary use, it should be handled with appropriate safety precautions in a research setting1.


Future Directions

The future directions for research on “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” are not clear from the available information. Its potential applications would likely depend on the results of further studies.


Please note that this information is based on limited search results and may not be comprehensive or entirely accurate. For a more detailed analysis, you may want to consult with a chemist or conduct a more extensive literature search.


properties

IUPAC Name

1-(azetidin-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9(4-1-2-5-9)8-10-6-3-7-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWMOBUKKHJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 6
Reactant of Route 6
1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.